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Compound of Interest

Compound Name: 2-Phenylacetoacetonitrile

Cat. No.: B1142382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-

phenylacetoacetonitrile (APAAN), a key intermediate in various chemical syntheses. The

information presented herein is intended to support research, development, and quality control

activities involving this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for alpha-phenylacetoacetonitrile,

providing a valuable reference for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for alpha-Phenylacetoacetonitrile

Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

7.20 - 7.65 m 5H
Aromatic protons

(C₆H₅)

11.7 s 1H Methine proton (CH)

2.35 s 3H Methyl protons (CH₃)
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Solvent: Not specified in the available data, but likely CDCl₃ for similar organic compounds.

Note: The methine proton is enolizable, and its chemical shift can be variable.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for alpha-Phenylacetoacetonitrile

Chemical Shift (δ) [ppm] Assignment

195.2 Carbonyl Carbon (C=O)

135.2 Quaternary Aromatic Carbon (C-ipso)

129.2 Aromatic Carbons (CH)

128.8 Aromatic Carbons (CH)

127.5 Aromatic Carbons (CH)

116.5 Nitrile Carbon (C≡N)

46.8 Methine Carbon (CH)

25.1 Methyl Carbon (CH₃)

Solvent: Not specified in the available data, but likely CDCl₃.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for alpha-Phenylacetoacetonitrile
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3060 Medium Aromatic C-H Stretch

~2930 Medium Aliphatic C-H Stretch

~2250 Strong Nitrile (C≡N) Stretch

~1720 Strong Ketone (C=O) Stretch

~1600, ~1490, ~1450 Medium-Strong Aromatic C=C Bending

~1360 Medium CH₃ Bending

~750, ~700 Strong
Aromatic C-H Out-of-Plane

Bending

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for alpha-Phenylacetoacetonitrile

m/z Relative Intensity Assignment

159 Moderate [M]⁺ (Molecular Ion)

117 High [M - CH₂CO]⁺

90 Low [C₇H₆]⁺

43 High [CH₃CO]⁺

Experimental Protocols
Synthesis of alpha-Phenylacetoacetonitrile
A common and effective method for the synthesis of alpha-phenylacetoacetonitrile is the

condensation of benzyl cyanide with ethyl acetate using a strong base such as sodium

ethoxide.[1] A detailed procedure can be adapted from established literature, such as the one

described in Organic Syntheses.[1]

Materials:
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Benzyl cyanide

Ethyl acetate

Sodium metal

Absolute ethanol

Diethyl ether

Acetic acid

Hydrochloric acid (for workup)

Sodium bicarbonate solution (for workup)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux

condenser, mechanical stirrer, and a dropping funnel, sodium metal is dissolved in absolute

ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium

ethoxide.

Reaction: To the stirred solution of sodium ethoxide, a mixture of benzyl cyanide and ethyl

acetate is added dropwise at a controlled temperature. After the addition is complete, the

reaction mixture is heated to reflux for several hours to ensure the completion of the

condensation reaction.

Workup: The reaction mixture is cooled and then poured into a mixture of ice and water. The

aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the

crude product.

Extraction and Purification: The crude product is extracted with an organic solvent such as

diethyl ether. The organic layer is washed with water and a saturated sodium bicarbonate

solution, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The

solvent is removed under reduced pressure to yield the crude alpha-phenylacetoacetonitrile.
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Recrystallization: The crude product can be further purified by recrystallization from a

suitable solvent system, such as ethanol-water, to obtain a crystalline solid.

Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 5-10 mg sample of purified alpha-phenylacetoacetonitrile is dissolved

in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 300 MHz or higher).

¹H NMR Parameters:

Number of scans: 16-64

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

¹³C NMR Parameters:

Number of scans: 1024 or more, depending on the sample concentration

Relaxation delay: 2-5 seconds

Proton decoupling is applied to obtain a spectrum with single lines for each carbon atom.

2. Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of alpha-phenylacetoacetonitrile is

finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR)

accessory by placing a small amount of the solid sample directly on the ATR crystal.
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Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

A background spectrum of the empty sample compartment or the clean ATR crystal is

recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Preparation: A dilute solution of alpha-phenylacetoacetonitrile is prepared in a

volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

Instrumentation: Mass spectral data is typically obtained using a Gas Chromatography-Mass

Spectrometry (GC-MS) system.

GC Parameters:

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).

Injector temperature: 250 °C

Oven temperature program: Start at a lower temperature (e.g., 50-100 °C), ramp up to a

higher temperature (e.g., 250-280 °C).

MS Parameters:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 40-400.

Ion source temperature: 200-230 °C.
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Caption: Workflow for the synthesis and spectroscopic characterization of alpha-

phenylacetoacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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